molecular formula C19H26O2 B14405706 5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione CAS No. 88176-23-2

5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14405706
CAS No.: 88176-23-2
M. Wt: 286.4 g/mol
InChI Key: QUIMFZKYKJVROG-UHFFFAOYSA-N
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Description

5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a cyclohexane ring substituted with a butyl group and three methyl groups on the phenyl ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of an appropriate acid chloride with a cyclohexane-1,3-dione derivative. One common method includes the use of acetonitrile as a solvent and dimethyl amino pyridine (DMAP) as a catalyst. The reaction is carried out by slowly adding the acid chloride to a slurry of the cyclohexane-1,3-dione derivative in acetonitrile, followed by stirring for an hour .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
  • 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
  • 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione

Uniqueness

5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

88176-23-2

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

5-(3-butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C19H26O2/c1-5-6-7-18-12(2)8-13(3)19(14(18)4)15-9-16(20)11-17(21)10-15/h8,15H,5-7,9-11H2,1-4H3

InChI Key

QUIMFZKYKJVROG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C=C1C)C)C2CC(=O)CC(=O)C2)C

Origin of Product

United States

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